4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine
Description
Properties
IUPAC Name |
4-methyl-6-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methoxy]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c1-13-10-17(23-12-22-13)27-11-14-6-8-24(9-7-14)28(25,26)16-5-3-2-4-15(16)18(19,20)21/h2-5,10,12,14H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLZAUKGDJBVLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The compound can be dissected into three primary components:
- Pyrimidine core : 4-Methyl-6-hydroxypyrimidine or its halogenated derivative.
- Piperidine linker : 4-(Hydroxymethyl)piperidine.
- Sulfonylating agent : 2-(Trifluoromethyl)benzenesulfonyl chloride.
Retrosynthetic disconnections suggest two plausible pathways:
- Pathway A : Late-stage sulfonylation of a pre-assembled pyrimidine-piperidine intermediate.
- Pathway B : Early-stage functionalization of piperidine followed by coupling to the pyrimidine core.
Synthesis of Key Intermediates
Preparation of 4-Methyl-6-chloropyrimidine
The pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves the reaction of malononitrile with acetylacetone under acidic conditions, followed by chlorination at position 6 using POCl₃.
$$
\text{Malononitrile} + \text{Acetylacetone} \xrightarrow{\text{HCl, Δ}} \text{4-Methyl-6-hydroxypyrimidine} \xrightarrow{\text{POCl}_3} \text{4-Methyl-6-chloropyrimidine}
$$
Key Data :
Synthesis of 1-[2-(Trifluoromethyl)benzenesulfonyl]piperidin-4-ylmethanol
Sulfonylation of Piperidine
Piperidin-4-ylmethanol is reacted with 2-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base:
$$
\text{Piperidin-4-ylmethanol} + \text{ArSO}_2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{1-[2-(Trifluoromethyl)benzenesulfonyl]piperidin-4-ylmethanol}
$$
Optimized Conditions :
- Molar ratio: 1:1.1 (piperidine:sulfonyl chloride).
- Temperature: 0°C to room temperature (RT).
- Yield: 82–90%.
Characterization of Sulfonylated Piperidine
Coupling Strategies for Pyrimidine and Piperidine Moieties
Nucleophilic Substitution at Pyrimidine C6
4-Methyl-6-chloropyrimidine reacts with 1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-ylmethanol under basic conditions (e.g., NaH or K₂CO₃) in anhydrous DMF or THF:
$$
\text{4-Methyl-6-chloropyrimidine} + \text{Piperidinemethanol} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Reaction Parameters :
Mitsunobu Reaction for Ether Formation
An alternative method employs the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the alcohol and pyrimidine:
$$
\text{4-Methyl-6-hydroxypyrimidine} + \text{Piperidinemethanol} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Compound}
$$
Advantages :
Optimization and Challenges
Spectroscopic Characterization of Target Compound
Nuclear Magnetic Resonance (NMR)
- $$ ^1\text{H NMR} $$ (DMSO-d₆) : δ 1.60–1.80 (m, 2H, piperidine CH₂), 2.50 (s, 3H, CH₃), 3.40–3.60 (m, 2H, NCH₂), 4.25 (d, 2H, OCH₂), 6.95 (s, 1H, pyrimidine H5), 8.10–8.30 (m, 4H, aromatic H).
- $$ ^{13}\text{C NMR} $$ : δ 24.5 (CH₃), 52.8 (NCH₂), 68.2 (OCH₂), 121.5–135.0 (aromatic C), 158.5 (C4 pyrimidine).
Alternative Synthetic Routes
Reductive Amination Approach
A patented method for analogous compounds involves reductive amination of a pyrimidine aldehyde with a sulfonylated piperidine:
$$
\text{4-Methyl-6-oxypyrimidine-2-carbaldehyde} + \text{Sulfonylated Piperidine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}
$$
Industrial-Scale Considerations
- Cost Drivers : 2-(Trifluoromethyl)benzenesulfonyl chloride is expensive (~$500/g), necessitating efficient recycling of solvents and reagents.
- Green Chemistry : Use of aqueous workups and catalytic methods (e.g., phase-transfer catalysis) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and sulfonyl group play crucial roles in enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Analytical Comparison
Biological Activity
The compound 4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
The chemical structure of this compound can be analyzed through its molecular formula, which consists of a pyrimidine core substituted with a methoxy group and a piperidine moiety attached to a trifluoromethyl-benzenesulfonyl group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular signaling pathways, enzyme inhibition, and potential therapeutic applications.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanism involves the modulation of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various bacterial strains. In vitro assays have revealed that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It is hypothesized that the compound may act as an inhibitor of specific enzymes involved in cellular metabolism or signaling.
- Receptor Modulation : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, which could influence neurological pathways.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, leading to programmed cell death in cancer cells.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar pyrimidine derivatives. The results indicated that these compounds significantly reduced tumor growth in xenograft models through apoptosis induction and cell cycle arrest at the G1 phase.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 5.4 | Apoptosis induction |
| Compound B | 3.2 | Cell cycle arrest |
| 4-Methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine | TBD | TBD |
Study 2: Antimicrobial Activity
In another investigation, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 4-methyl-6-({1-[2-(trifluoromethyl)benzenesulfonyl]piperidin-4-yl}methoxy)pyrimidine, and how can they be addressed methodologically?
- Synthesis Strategy : The compound’s structural complexity—including the trifluoromethylbenzenesulfonyl group, piperidine ring, and pyrimidine core—requires multi-step synthesis. A modular approach is recommended:
Core Pyrimidine Formation : Use condensation reactions (e.g., Biginelli or Hantzsch dihydropyrimidine synthesis) to assemble the pyrimidine ring .
Piperidine Functionalization : Introduce the methoxy-piperidinylmethyl group via nucleophilic substitution or Mitsunobu reactions .
Sulfonylation : React the piperidine intermediate with 2-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions .
- Key Challenges : Low yields due to steric hindrance at the piperidine nitrogen and sulfonylation selectivity. Optimize reaction conditions (e.g., use of DMAP as a catalyst, controlled temperature) to improve efficiency .
Q. How can researchers characterize the structural conformation of this compound to validate synthesis?
- Analytical Techniques :
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonyl groups and pyrimidine rings) . Use SHELX software for refinement due to its robustness in handling small-molecule data .
- NMR Spectroscopy : Assign peaks using , , and -NMR to verify substituent positions and purity .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy and detects byproducts .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Methodological Framework :
Analog Synthesis : Modify substituents systematically (e.g., replace trifluoromethyl with cyano or methyl groups) to assess electronic and steric effects .
Biological Assays : Screen analogs against target enzymes (e.g., kinases, phosphatases) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC values .
- Data Interpretation : Use multivariate regression analysis to identify critical substituent contributions to activity. For example, the trifluoromethyl group may enhance metabolic stability but reduce solubility .
Q. What experimental approaches resolve contradictions in biological data (e.g., conflicting IC values across studies)?
- Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
- Compound Stability : Test degradation under assay conditions (e.g., pH, temperature) via HPLC to ensure consistent dosing .
- Target Selectivity : Use kinome-wide profiling to rule off-target effects, which may skew potency measurements .
Q. How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?
- Strategies :
- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or salt formation (e.g., hydrochloride) improve aqueous solubility .
- Metabolic Stability : Introduce deuterium at labile positions (e.g., methoxy group) to slow CYP450-mediated oxidation .
- Tissue Penetration : Use logP calculations and parallel artificial membrane permeability assays (PAMPA) to balance lipophilicity and blood-brain barrier penetration .
Key Considerations for Researchers
- Avoid Common Pitfalls : Ensure anhydrous conditions during sulfonylation to prevent hydrolysis of the sulfonyl chloride intermediate .
- Ethical Data Reporting : Disclose crystallographic refinement parameters (e.g., R-factors) when publishing structural data to ensure reproducibility .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling to accelerate lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
